molecular formula C8H12N2O B1472774 1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one CAS No. 1934421-57-4

1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one

Cat. No.: B1472774
CAS No.: 1934421-57-4
M. Wt: 152.19 g/mol
InChI Key: UYFMYTKYLIEARI-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

X-ray Diffraction Studies

1,6-Dimethyl-4-(methylamino)pyridin-2(1H)-one and related compounds have been explored in the context of heterocyclic design, particularly through X-ray diffraction studies. These studies aim to understand the structural properties and configurations of such compounds, which are crucial for their potential applications in various scientific fields, such as materials science and pharmaceuticals. Al’bov et al. (2004) conducted an X-ray diffraction study on 2-pyridones containing cycloalkane fragments, providing valuable insights into their crystal structures and molecular interactions, which could be applicable to understanding the structural aspects of this compound derivatives Al’bov, Mazina, Rybakov, Babaev, Chernyshev, & Aslanov, 2004.

Synthesis and Characterization

Research has also been directed towards the synthesis and characterization of pyridine derivatives, including compounds structurally related to this compound. For instance, El-Taweel and Elmaaty (2015) presented a novel one-pot synthesis method for functionally substituted pyridines from enaminoketones. This work highlights the synthetic accessibility of pyridine derivatives, which is essential for their application in chemical synthesis and drug development El-Taweel & Elmaaty, 2015.

Antibacterial Applications

Compounds with a structure similar to this compound have been investigated for their antibacterial properties. Shukla et al. (2019) synthesized a series of barbituric acid derivatives, including 5,5'-(arylmethylene)bis[1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-diones], and evaluated their antibacterial activity against various bacterial strains. Such research underscores the potential antimicrobial applications of these compounds, which could lead to the development of new antibacterial agents Shukla, Bishnoi, Devi, Kumar, Srivastava, Srivastava, & Fatma, 2019.

Properties

IUPAC Name

1,6-dimethyl-4-(methylamino)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-4-7(9-2)5-8(11)10(6)3/h4-5,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMYTKYLIEARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.